molecular formula C9H12BrN B1337129 4-Bromo-N-isopropylaniline CAS No. 121086-19-9

4-Bromo-N-isopropylaniline

Cat. No.: B1337129
CAS No.: 121086-19-9
M. Wt: 214.1 g/mol
InChI Key: GCAYZUSDLCJJAW-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropylaniline is an organic compound with the molecular formula C9H12BrN. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a bromine atom, and the hydrogen atom of the amino group is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

4-Bromo-N-isopropylaniline can be synthesized through several methods. One common method involves the reaction of p-propylidene aniline with bromine . The reaction conditions typically include maintaining a controlled temperature and using a solvent such as dichloromethane. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-N-isopropylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.

    Oxidation Reactions: The amino group can be oxidized to form nitro compounds using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted anilines, nitro compounds, and reduced amines.

Scientific Research Applications

4-Bromo-N-isopropylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

4-Bromo-N-isopropylaniline can be compared with other similar compounds, such as:

    4-Bromoaniline: Lacks the isopropyl group, making it less bulky and potentially less selective in binding to molecular targets.

    N-Isopropylaniline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    4-Chloro-N-isopropylaniline: Has a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

The uniqueness of this compound lies in its combination of the bromine atom and the isopropyl group, which can enhance its reactivity and selectivity in various chemical and biological applications.

Properties

IUPAC Name

4-bromo-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAYZUSDLCJJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440752
Record name 4-BROMO-N-ISOPROPYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121086-19-9
Record name 4-Bromo-N-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121086-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMO-N-ISOPROPYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromophenyl)isopropylamine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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